molecular formula C7H7ClFN B1426214 2-(Chloromethyl)-4-fluoroaniline CAS No. 922711-40-8

2-(Chloromethyl)-4-fluoroaniline

Cat. No.: B1426214
CAS No.: 922711-40-8
M. Wt: 159.59 g/mol
InChI Key: LVUCGWRJRQRBCT-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-fluoroaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aromatic groups. This compound is characterized by the presence of a chloromethyl group and a fluorine atom attached to the benzene ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-4-fluoroaniline typically involves the chloromethylation of 4-fluoroaniline. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. The aromatic pi-electrons of 4-fluoroaniline then attack the electrophilic carbon, followed by rearomatization of the aromatic ring to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation process.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-4-fluoroaniline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon or reagents like sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Substituted anilines.

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines.

Scientific Research Applications

2-(Chloromethyl)-4-fluoroaniline is utilized in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceuticals with potential therapeutic effects.

    Industry: In the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-fluoroaniline involves its interaction with biological molecules through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as enzyme inhibition or DNA alkylation. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

  • 2-(Chloromethyl)-4-methylaniline
  • 2-(Chloromethyl)-4-chloroaniline
  • 2-(Chloromethyl)-4-bromoaniline

Comparison: 2-(Chloromethyl)-4-fluoroaniline is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to other halogenated anilines. The fluorine atom’s high electronegativity and small size can influence the compound’s reactivity and interaction with biological targets, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Properties

IUPAC Name

2-(chloromethyl)-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUCGWRJRQRBCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CCl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717630
Record name 2-(Chloromethyl)-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922711-40-8
Record name 2-(Chloromethyl)-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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